Product packaging for Motilides from erythromycins-1(Cat. No.:)

Motilides from erythromycins-1

Cat. No.: B10785288
M. Wt: 716.9 g/mol
InChI Key: USIITAVLKHPUFC-UHFFFAOYSA-N
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Description

Motilides from erythromycins-1 is a synthetic compound belonging to the class of "motilides," which are non-antibiotic macrolides designed as motilin receptor agonists . These compounds are of significant research value for investigating gastrointestinal (GI) motility. Motilides mimic the physiological effects of the endogenous hormone motilin by binding to and stimulating the motilin receptor (MLNR), a G protein-coupled receptor . This agonistic action triggers a cascade of events, including the stimulation of phospholipase C and an increase in intracellular calcium, leading to the contraction of smooth muscle in the GI tract . The primary research applications for this compound include the study of the migrating motor complex (MMC), the cyclic pattern of contractions that clears the stomach and small intestine during fasting . Furthermore, due to their potent prokinetic effects, motilides are essential research tools in models of gastroparesis, a condition characterized by delayed gastric emptying, such as that which can occur in critical illness or diabetes . Unlike the parent macrolide antibiotic erythromycin, motilides are typically engineered to have minimal antibiotic activity, allowing researchers to probe motilin-specific pathways without confounding antimicrobial effects . This makes this compound a critical reagent for advancing the understanding of enteric neuroscience, GI physiology, and for developing potential therapies for GI motility disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68N2O11 B10785288 Motilides from erythromycins-1

Properties

Molecular Formula

C37H68N2O11

Molecular Weight

716.9 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-15-oxa-6-azabicyclo[10.2.1]pentadecan-7-one

InChI

InChI=1S/C37H68N2O11/c1-14-25-37(10,44)30(41)20(4)28-18(2)16-36(9,50-28)32(49-34-27(40)24(39(11)12)15-19(3)46-34)21(5)29(22(6)33(43)38-25)48-26-17-35(8,45-13)31(42)23(7)47-26/h18-32,34,40-42,44H,14-17H2,1-13H3,(H,38,43)

InChI Key

USIITAVLKHPUFC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C2C(CC(O2)(C(C(C(C(C(=O)N1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Motilide Action

Motilin Receptor (MTLR) Agonism by Motilides

Motilides are recognized as potent agonists of the motilin receptor (MTLR). physiology.orgfrontiersin.orgnih.gov Their action mimics that of the endogenous peptide motilin, despite their structural differences. researchgate.netsemanticscholar.org This agonistic activity is the foundation of their pharmacological effects.

Agonistic Interactions with MTLR

Motilides, including erythromycin (B1671065) and its derivatives, directly interact with and activate the motilin receptor. frontiersin.orgportico.orgtaylorandfrancis.com This activation has been demonstrated in various experimental models, including in vitro studies using rabbit duodenal smooth muscle strips where motilides induce contractions. portico.orgsci-hub.se The contractile response induced by motilides is comparable to that of motilin itself. sci-hub.se

The interaction is not only functional but also involves direct binding to the receptor. Studies have shown that motilides can displace radiolabeled motilin from its binding sites on smooth muscle membrane fractions, confirming a shared binding target. portico.orgsci-hub.se This direct action on the motilin receptor is a defining characteristic of motilides and distinguishes them as a specific class of prokinetic agents. portico.org

The potency of different motilide derivatives can vary significantly, with some synthetic analogues being over 2000 times more potent than the parent compound, erythromycin A. taylorandfrancis.com This highlights the potential for chemical modifications to enhance the agonistic activity at the MTLR.

Receptor Binding Characteristics: Displacement and Affinity Studies

The interaction of motilides with the motilin receptor has been extensively characterized through receptor binding and displacement studies. These studies have consistently shown that erythromycin and its derivatives can effectively displace bound [125I]-labeled motilin from its receptor in various tissue preparations, including rabbit and human antral and duodenal smooth muscle homogenates. portico.orgsci-hub.sephysiology.org This competitive displacement indicates that motilides and motilin share a common or overlapping binding site on the receptor. portico.org

The affinity of motilides for the motilin receptor can be quantified by determining the concentration required to inhibit 50% of the specific binding of radiolabeled motilin (IC50). For instance, in rabbit duodenal smooth muscle, the IC50 values for various erythromycin derivatives have been shown to correlate well with their ability to induce muscle contractions (pEC50). researchgate.netphysiology.org

CompoundpIC50 (Binding Affinity)pEC50 (Contractile Potency)
EM2018.007.30
Erythromycin A6.895.70
Erythromycin A N-oxide5.404.00

pIC50 is the negative logarithm of the concentration inhibiting 50% of labeled motilin binding. pEC50 is the negative logarithm of the concentration inducing 50% of the maximum contractile response. Data from rabbit duodenal smooth muscle studies. physiology.org

It's noteworthy that while binding affinities are generally comparable between neural and smooth muscle receptors, some synthetic motilin receptor antagonists exhibit higher affinity for neural receptors. frontiersin.org Furthermore, differences in the affinity of motilin and erythromycin have been observed between antral neural and duodenal smooth muscle receptor fractions, suggesting potential receptor subtypes or tissue-specific binding characteristics. frontiersin.org

Role of G Protein-Coupled Receptor (GPCR) Activation

The motilin receptor is a class A G protein-coupled receptor (GPCR). semanticscholar.orgnih.govnih.gov Upon activation by an agonist like a motilide, the receptor undergoes a conformational change that facilitates its interaction with intracellular G proteins. semanticscholar.orgnih.gov

Specifically, the motilin receptor predominantly couples to the Gq/11 family of G proteins. nih.gov Activation of the MTLR by motilides initiates the Gq/11 signaling cascade. This process involves the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately leads to an increase in intracellular calcium levels, a key event in smooth muscle contraction. nih.gov

Cryo-electron microscopy studies of the MTLR bound to motilin and erythromycin have revealed that the receptor adopts a classic active conformation of class A GPCRs upon ligand binding. nih.gov This includes a notable outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). semanticscholar.orgnih.gov

Ligand-Receptor Recognition and Binding Mode Analysis

Understanding how structurally distinct molecules like the peptide motilin and the macrolide-based motilides can both activate the same receptor is a key area of research. Detailed analysis of their binding modes reveals both shared and unique interaction points within the motilin receptor.

Shared and Distinct Binding Sites for Motilin and Erythromycin Derivatives

Cryo-electron microscopy and mutagenesis studies have provided significant insights into the binding pockets of motilin and erythromycin on the MTLR. nih.govnih.gov The binding site for these ligands can be broadly divided into an orthosteric subpocket located within the transmembrane (TMD) core and an extracellular subpocket formed by the extracellular loops (ECLs) and the N-terminus of the receptor. nih.gov

Motilin, being a peptide, occupies both the orthosteric and extracellular subpockets. nih.gov In contrast, erythromycin and its derivatives (motilides) primarily engage with the orthosteric subpocket. nih.gov The lactone ring of erythromycin is thought to mimic the N-terminal pentapeptide of motilin, engaging the binding pocket mainly through hydrophobic interactions. nih.gov

Mutagenesis studies have identified specific amino acid residues within the MTLR that are crucial for binding both motilin and erythromycin. For example, a glutamic acid residue at position 119 in the third transmembrane domain (TM3) has been shown to be critical. nih.gov Mutation of this residue to glutamine abolished the receptor's response to both agonists, while mutation to aspartic acid significantly reduced the potency of both, suggesting a shared interaction point. nih.gov This comparable loss of affinity indicates that both motilin and erythromycin derivatives interact with the TM3 domain of the MTLR. nih.gov

However, the nature of the interaction with this shared residue differs. Evidence suggests an ionic interaction between the positively charged desosamine (B1220255) sugar of erythromycin and the negatively charged E119 residue. nih.govnih.gov In contrast, the N-terminal amine group of motilin does not appear to form a similar ionic bond with E119. nih.gov

Conformational Analysis of Ligand-Receptor Interactions

Computational and structural studies have been employed to understand the three-dimensional (3D) structure-activity relationship between motilin and motilides. nih.gov Despite their different chemical structures, conformational analysis suggests that they can adopt 3D structural features that allow for similar activity at the receptor. nih.gov

The desosamine sugar of erythromycin also plays a crucial role, forming hydrophobic interactions with residues such as F314 and L341 and an ionic interaction via its dimethylamino group with E119. nih.gov Modifications to this sugar can significantly impact potency. researchgate.net These detailed conformational analyses provide a basis for the rational design of new motilides with improved prokinetic activity and reduced antibacterial effects. nih.gov

Structural Elements Critical for MTLR Recognition

The interaction between motilides and the motilin receptor (MTLR) is a complex process governed by specific structural features of both the ligand and the receptor. The MTLR, a class A G protein-coupled receptor (GPCR), possesses a binding site that accommodates the macrolide structure of motilides, which is distinct from the binding of the endogenous peptide motilin. nih.gov

Cryo-electron microscopy studies have revealed that motilides like erythromycin bind within a pocket in the transmembrane domain of the MTLR. nih.gov This binding mode is different from how erythromycin interacts with bacterial ribosomes, which explains its dual action as an antibiotic and a prokinetic agent. nih.gov The development of motilides aims to enhance the prokinetic activity while eliminating the antibacterial effects. nih.gov

Structure-activity relationship studies have been crucial in identifying the key molecular components of motilides necessary for MTLR activation. Early research established that 14-membered macrolides, but not 16-membered ones, are effective in stimulating gastrointestinal contractions. portico.org The N-terminal region of motilin, specifically residues 1-7, is considered the essential part for both binding and biological activity. nih.gov The C-terminal portion, residues 10-22, is thought to form an α-helix that stabilizes the binding of the N-terminal to the receptor. nih.gov

Modifications to the erythromycin structure have led to the creation of various motilides with different potencies and properties. For instance, the removal of the 4''-hydroxyl group from the cladinose (B132029) sugar of erythromycin has been linked to strong desensitizing properties in some motilides. nih.gov The development of motilides has largely been a process of refining the macrolide structure to optimize its interaction with the MTLR and achieve desired therapeutic effects. acs.org

Downstream Signaling Pathways and Cellular Responses

Modulation of Enteric Cholinergic Activity

A primary mechanism through which motilides exert their prokinetic effects is by modulating the activity of the enteric nervous system (ENS), particularly by enhancing cholinergic neurotransmission. nih.govnih.gov Motilides have been shown to facilitate the release of acetylcholine (B1216132) (ACh) from enteric neurons, which in turn acts on muscarinic receptors on smooth muscle cells to induce contraction. physiology.orgfrontiersin.org This neurally mediated action is often observed at lower concentrations of motilides. portico.orgnih.gov

Studies have demonstrated that the prokinetic activity of low doses of erythromycin can be diminished by the muscarinic receptor antagonist atropine (B194438), confirming the involvement of cholinergic pathways. nih.gov Motilides can act at a pre-junctional site on cholinergic neurons to enhance ACh release. nih.gov This facilitation of cholinergic activity appears to be more pronounced in the gastric antrum compared to the fundus. nih.gov The final neurotransmitter at the neuroeffector junction in this pathway is ACh. physiology.org

Distinction Between Neuro-mediated and Direct Smooth Muscle Effects

Motilides can induce gastrointestinal contractions through two distinct mechanisms: a neuro-mediated pathway and a direct action on smooth muscle cells. portico.orgphysiology.orgold-herborn-university.de The predominant mechanism often depends on the concentration of the motilide. portico.orgnih.gov

At lower concentrations, motilides primarily act on neural pathways to increase the release of ACh and other excitatory neurotransmitters. portico.orgnih.gov This is supported by findings that the effects of low-dose erythromycin are sensitive to cholinergic antagonists. nih.gov In contrast, higher concentrations of motilides can directly stimulate motilin receptors located on smooth muscle cells, leading to contractions that are not blocked by neural inhibitors like tetrodotoxin (B1210768) or atropine. physiology.orgnih.govplos.org

Evidence for both neural and muscular sites of action comes from various studies. Binding studies have identified motilin receptors on both synaptosomes (nerve terminals) and smooth muscle homogenates. portico.orgphysiology.org In vitro experiments on rabbit antral muscle strips have shown that motilin enhances electrically induced, neurogenic contractions at low doses, while directly causing muscle contractions at higher doses. nih.gov This dual mechanism allows for a complex regulation of gastrointestinal motility.

Receptor Desensitization Phenomena and Mechanisms

A significant challenge in the clinical use of motilides is the phenomenon of receptor desensitization, or tachyphylaxis, where the response to the drug diminishes over time with repeated administration. nih.gov This desensitization is a key factor that may have contributed to the failure of some motilides in clinical trials. nih.govnih.gov

The mechanism of desensitization involves the internalization of the motilin receptor from the cell surface. nih.govnih.gov Different motilides can induce varying degrees and rates of receptor internalization. For example, the motilide ABT-229 was found to cause more profound receptor internalization compared to motilin or erythromycin-A. nih.govnih.gov The process of receptor internalization is thought to be a mechanism for both desensitization and subsequent resensitization. scispace.com

The structural features of a motilide can influence its desensitizing potential. The removal of the 4''-OH group of the cladinose sugar, for instance, has been associated with strong desensitizing properties. nih.gov The kinetics of receptor resensitization also vary between different motilides, with some showing a much slower recovery of receptor function after internalization. nih.gov For motilin and erythromycin-A, receptor phosphorylation, a key step in desensitization, is likely mediated by G protein-coupled receptor kinases, while for ABT-229, protein kinase C also plays a role. nih.gov The translocation of β-arrestins to the plasma membrane is another critical step in the agonist-induced desensitization of the MTLR. nih.gov

Interplay with Other Enteric Neurotransmitters (e.g., 5-HT, ACh)

The prokinetic action of motilides is not solely dependent on cholinergic pathways but also involves a complex interplay with other neurotransmitters within the enteric nervous system, most notably serotonin (B10506) (5-hydroxytryptamine, 5-HT). frontiersin.org Motilin and motilides can stimulate the release of 5-HT from enteric serotonergic neurons. frontiersin.org This released 5-HT can then act on 5-HT3 receptors on other enteric neurons, including cholinergic neurons, to further enhance the release of acetylcholine. frontiersin.org

This creates a positive feedback loop where motilin stimulates the release of both ACh and 5-HT, and 5-HT in turn promotes more ACh release. frontiersin.org This interaction highlights the integrated nature of the enteric nervous system in regulating gut motility. The effects of motilides can be inhibited by both cholinergic and 5-HT3 receptor antagonists, demonstrating the involvement of both neurotransmitter systems. portico.org Prokinetic drugs like cisapride (B12094) also act by enhancing cholinergic neurotransmission via 5-HT4 receptor activation. researchgate.net The intricate communication between different types of enteric neurons and their various neurotransmitters is essential for the coordinated control of gastrointestinal function. mdpi.com

Structure Activity Relationships Sar in Motilide Development

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for the prokinetic activity of motilides. These computational methods correlate the biological activity of a series of compounds with their physicochemical properties, providing predictive models for the design of new, more potent analogues.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies have been particularly valuable in understanding the interaction between motilides and the motilin receptor. mdpi.comnih.govmdpi.com These techniques build computational models that relate the biological activity of compounds to their 3D properties, such as shape and electrostatic fields. mdpi.comnih.govmdpi.com By analyzing a series of erythromycin (B1671065) A derivatives, researchers have been able to develop 3D-QSAR models with good predictive power for gastrointestinal motor stimulating (GMS) activity. nih.gov

These models are generated by aligning the structures of various motilide compounds and calculating their steric and electrostatic fields. frontiersin.org The resulting data is then analyzed using statistical methods to identify regions where modifications to the molecule would likely enhance or diminish its activity. The graphical output of these analyses, often presented as contour maps, provides a visual guide for medicinal chemists to design new derivatives with optimized interactions with the motilin receptor. mdpi.commdpi.com The success of these models is validated through internal and external cross-validation techniques, ensuring their robustness and predictive capability. mdpi.com

Through 3D-QSAR and other SAR studies, key pharmacophoric features essential for the GMS activity of motilides have been identified. A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For motilides, several structural components have been shown to be critical.

The macrolide ring itself, particularly the region that can be transformed into an enol ether, is a crucial part of the pharmacophore. researchgate.net Additionally, both the desosamine (B1220255) and cladinose (B132029) sugars attached to the macrolactone ring are indispensable for activity; removal of either sugar results in an inactive compound. researchgate.net Further studies have highlighted the importance of a favorable dispersion interaction from the quaternary ammonium (B1175870) group of the desosamine ring as a significant parameter for GMS activity. nih.gov Hydroxyl groups on the erythromycin A derivatives also contribute to this activity. nih.gov These findings have allowed for the development of a pharmacophore model that explains the majority of the available data and can predict the activity of new compounds. nih.gov

Substituent Effects on Motilide Efficacy and Selectivity

Beyond the macrolactone ring, the various substituents attached to it also play a vital role in modulating the efficacy and selectivity of motilides. Careful modification of these groups has been a key strategy in the development of potent and specific motilin receptor agonists.

The two sugar moieties, desosamine and cladinose, are essential for activity. nih.gov Modifications to the dimethylamino group of the desosamine sugar can affect the potency of the compound. researchgate.net For example, the presence of an ethyl group at the amine of the desosamine sugar is a modification found in some motilides. researchgate.net The orientation of the cladinose moiety also appears to be important for receptor interaction. researchgate.net

Desosamine Ring Modifications and Significance of Quaternary Ammonium Groups

The desosamine sugar, particularly its 3'-N-dimethylamino group, is crucial for interaction with the motilin receptor (MTLR). Structural studies reveal that the protonated dimethylamino group forms an ionic bond with the glutamic acid residue E1193.33 of the MTLR. nih.gov This interaction is a key determinant of agonist activity.

Modifications to the amino group at the 3'-position have profound effects on both prokinetic potency and antibacterial action.

N-Demethylation and N-Alkylation : Displacing one methyl group of the dimethylamino function with larger alkyl groups, such as ethyl or isopropyl, has been shown to markedly increase gastrointestinal motor-stimulating activity while simultaneously eliminating antibacterial activity. nih.gov

Quaternary Ammonium Groups : The formation of quaternary ammonium salts at the 3'-N position can significantly enhance prokinetic potency. Quantitative structure-activity relationship (3D-QSAR) studies have identified that a favorable dispersion interaction from this quaternary ammonium group is one of the most significant parameters for high gastrointestinal motor stimulating (GMS) activity. nih.gov This strategy has led to the development of highly potent derivatives.

Compound/ModificationRelative Prokinetic Potency (vs. Erythromycin A)Key Structural FeatureReference
N-desmethyl-N-ethyl derivative (EM-523)~400x3'-N-ethyl group nih.gov
N-desmethyl-N-isopropyl derivativeMarkedly increased3'-N-isopropyl group nih.gov
Quaternary ammonium derivativesPotency significantly enhanced3'-quaternary ammonium salt nih.gov

Contributions of the Cladinose Sugar to Prokinetic Activity

The cladinose sugar, attached at the C-5 position of the lactone ring, is indispensable for the prokinetic activity of motilides. Research has unequivocally demonstrated that erythromycin analogs lacking the cladinose moiety, the desosamine moiety, or both, are rendered inactive as motilin agonists. researchgate.net

Strategic Chemical Derivatizations at Specific Positions

The C-3 position of the aglycone, which bears a hydroxyl group or is part of a ketolide structure, has been a site for various modifications in macrolide chemistry. However, within the specific context of structure-activity relationships for prokinetic activity, targeted derivatization at the C-3 position is not extensively highlighted as a primary strategy for enhancing motilin receptor agonism in the reviewed literature. The main focus for optimizing prokinetic effects has centered on other positions of the macrolide scaffold.

The C-9 ketone of the erythromycin lactone ring is a critical site for chemical modification and has a marked effect on prokinetic activity. Altering this position can prevent the acid-catalyzed intramolecular degradation that erythromycin undergoes in the stomach, but more importantly, it directly influences potency at the motilin receptor. A clear order of potency has been established for different C-9 modifications. researchgate.net

Order of Potency for C-9 Modifications: Enol ether > Pseudo-enol ether > Parent ring (ketone) > Pseudo-hemiketal > Anhydro

Furthermore, the generation of 9-dihydro-9-acetamido-N-desmethyl-N-isopropyl erythromycin A analogues has been explored to produce potent motilin agonists. nih.gov In these series, increasing the lipophilicity of the substituent on the amide generally increased potency. nih.gov

The hydroxyl group at the C-12 position plays a role in the interaction with the motilin receptor, forming a hydrogen bond with the Q3347.32 residue. nih.gov However, SAR studies have revealed that strategic removal of this group can lead to a significant increase in potency. The deoxygenation at C-12 afforded a substantial potentiation in in vitro activity. nih.gov This modification was a key step in the development of ABT-229, a highly potent motilide. nih.gov

The C-4'' position is located on the cladinose sugar. The hydroxyl group at this position has been a primary target for derivatization to enhance prokinetic activity. The synthesis and evaluation of novel 4''-deoxy derivatives demonstrated that these compounds were orders of magnitude more potent than their 4''-hydroxy analogs in inducing smooth muscle contractions. nih.gov This deoxygenation strategy proved to be highly effective for potentiating activity, contributing significantly to the discovery of advanced motilide candidates. nih.gov

CompoundKey ModificationsRelative In Vitro Potency (vs. Erythromycin A)Reference
Erythromycin A(Baseline)1x nih.gov
EM-5233'-N-desmethyl-N-ethyl~400x nih.gov
ABT-2293'-N-desmethyl-N-ethyl, 12-deoxy, 4''-deoxy>300,000x nih.gov
Derivatives of 8,9-Anhydroerythromycin A 6,9-Hemiacetal

The structural modification of 8,9-anhydroerythromycin A 6,9-hemiacetal has been a key area of investigation in the development of motilides with potent gastrointestinal motor stimulating (GMS) activity. A significant focus of this research has been the derivatization of the tertiary amine on the desosamine sugar.

Early studies revealed that the quaternization of the 3'-N,N-dimethylamino group could dramatically enhance GMS activity. The introduction of small alkyl and unsaturated alkyl groups, such as allyl and propargyl, via reaction with corresponding halides, led to a marked increase in potency. nih.gov Notably, the N-propargyl derivative was found to be approximately 2890 times more potent than the parent compound, erythromycin A, in stimulating GMS activity. nih.gov This enhancement of activity is accompanied by a significant reduction or complete elimination of antimicrobial properties, a desirable characteristic for a prokinetic agent to avoid the development of bacterial resistance.

The nature of the substituent on the quaternary nitrogen plays a crucial role in determining the level of GMS activity. While smaller alkyl groups proved effective, the introduction of bulkier or functionally different groups was also explored to further understand the steric and electronic requirements of the motilin receptor.

Compound3'-N SubstituentRelative GMS Activity (vs. Erythromycin A)
8,9-Anhydroerythromycin A 6,9-Hemiacetal-N(CH₃)₂-
N-Allyl-8,9-anhydroerythromycin A 6,9-hemiacetal bromide-N⁺(CH₃)₂(CH₂CH=CH₂)Markedly Enhanced
N-Propargyl-8,9-anhydroerythromycin A 6,9-hemiacetal bromide-N⁺(CH₃)₂(CH₂C≡CH)2890x
Derivatives of 9,9-Dihydroerythromycin A 6,9-Epoxide

In parallel with the exploration of 8,9-anhydroerythromycin A 6,9-hemiacetal derivatives, researchers have also investigated modifications of the 9,9-dihydroerythromycin A 6,9-epoxide scaffold. This series of compounds shares the core macrolide structure but differs in the nature of the linkage between the C-6 and C-9 positions.

Similar to the 8,9-anhydroerythromycin A 6,9-hemiacetal series, the quaternization of the 3'-N,N-dimethylamino group of 9,9-dihydroerythromycin A 6,9-epoxide was found to be a viable strategy for enhancing GMS activity. The introduction of various alkyl and substituted alkyl groups on the nitrogen atom was systematically studied to elucidate the structure-activity relationships.

The GMS activity of these derivatives was evaluated in vivo in dogs. The results indicated that, as with the hemiacetal series, the nature of the quaternary ammonium substituent significantly influences the prokinetic potency. nih.gov While specific quantitative comparisons of potency for a wide range of substituents are not extensively detailed in the available literature, the general trend points towards an enhancement of GMS activity upon N-alkylation. This line of inquiry was part of a broader effort to identify motilides with an optimal balance of high potency and minimal antimicrobial effects. nih.gov

Compound3'-N SubstituentKey Structural Feature
9,9-Dihydroerythromycin A 6,9-Epoxide-N(CH₃)₂6,9-Epoxide Linkage
Quaternary N-substituted derivatives-N⁺(CH₃)₂REnhanced GMS Activity
4''-Deoxy Motilides

A significant breakthrough in the development of potent and orally active motilides came from the synthesis of 4''-deoxy derivatives of 8,9-anhydroerythromycin 6,9-hemiacetal. The removal of the hydroxyl group at the 4''-position of the cladinose sugar was found to result in a dramatic increase in prokinetic activity. These 4''-deoxy analogues were shown to be orders of magnitude more potent than their corresponding 4''-hydroxy counterparts in in vitro assays measuring smooth muscle contractions. nih.gov

Further structure-activity relationship studies within this series revealed that modifications at other positions of the macrolide ring could further enhance potency and improve pharmacokinetic properties. For instance, the removal of the 12-hydroxy group not only led to an additional increase in in vitro activity but was also aimed at improving oral bioavailability. nih.gov

The culmination of these structural modifications led to the identification of 8,9-anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal, also known as ABT-229. This compound demonstrated remarkable potency, being over 300,000 times more potent than erythromycin in vitro. Furthermore, it exhibited significantly improved oral bioavailability in dogs (39%) compared to its 4'',12-dihydroxy congener, EM-523 (1.4%), which was only 400 times more potent than erythromycin. nih.gov

Compound4''-Position12-Position3'-N SubstituentRelative In Vitro Potency (vs. Erythromycin)Oral Bioavailability (Dog)
EM-523-OH-OH-N(CH₃)₂400x1.4%
ABT-229-H-H-N(CH₃)(C₂H₅)>300,000x39%
9-Deoxo-4''-deoxy-6,9-epoxyerythromycin Derivatives

In the continuous effort to discover motilides with enhanced potency and improved acid stability, a novel series of 4''-deoxy derivatives of 9-deoxo-6,9-epoxyerythromycin were designed and synthesized. nih.gov A key structural modification in this series is the reduction of the 6,9-enol ether linkage, which was intended to increase stability in acidic environments. This modification resulted in the most acid-stable motilides developed to date, with a half-life of 5.5 hours for lead compounds in this class. nih.gov

The stereochemistry at the C-9 position was found to be a critical determinant of biological activity. Compounds with the 9R configuration were significantly more potent than their 6,9-enol ether homologues in inducing contractions in rabbit duodenal smooth muscle in vitro. nih.govacs.org For example, (9R), (8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A (compound 10) exhibited a pED50 of 8.54, compared to a pED50 of 7.22 for the enol ether analogue ABT-229. nih.gov

Further modifications at the 3'-N position also influenced potency. The introduction of an N-ethanol group, as in (9R), (8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethanol-6,9-epoxyerythromycin A (compound 15), resulted in a potent compound with a pED50 of 8.11. nih.gov These compounds were also shown to bind with high affinity to motilin receptors in rabbit antral smooth muscle, with pIC50 values of 8.52 and 8.70 for compounds 10 and 15, respectively. nih.gov This demonstrated that the high contractile potency of these derivatives is mediated through specific interactions with the motilin receptor.

Compound9-Position Stereochemistry3'-N SubstituentIn Vitro Potency (pED50)Motilin Receptor Binding (pIC50)Acid Stability (t₁/₂)
ABT-229 (enol ether)N/A-N(CH₃)(C₂H₅)7.22--
109R, 8S-N(CH₃)(C₂H₅)8.548.525.5 h
159R, 8S-N(CH₃)(CH₂CH₂OH)8.118.705.5 h

Synthetic Strategies and Novel Motilide Analog Design

Semi-Synthetic Approaches to Motilide Production

Semi-synthesis, which involves the chemical modification of the naturally produced erythromycin (B1671065) A scaffold, represents the foundational approach to motilide development. mdpi.com Early research identified that erythromycin A itself possesses GI motor-stimulating activity, which is significantly enhanced in its acid-catalyzed degradation product. google.comgoogleapis.com This observation spurred efforts to intentionally modify the erythromycin structure to create more stable and potent motilin agonists.

A pivotal discovery was that modifications around the C-9 ketone of the macrolactone ring were crucial. The conversion of the 9-ketone to an 8,9-anhydroerythromycin A 6,9-hemiacetal resulted in a compound with tenfold greater GI motor stimulating activity than erythromycin A. portico.orgjst.go.jpnih.gov This structural change also led to a desirable decrease in antibacterial activity. portico.org This hemiacetal (compound 1 in the table below) served as a key intermediate for an extensive series of semi-synthetic derivatives. jst.go.jpnih.gov Further reduction of the 8,9-double bond in these derivatives was explored to create 9-deoxo-6,9-epoxy compounds, which demonstrated significantly improved acid stability, a critical factor for oral drug development. acs.orgnih.gov

Another key semi-synthetic strategy involves the creation of lactam derivatives, termed "motilactides," by transforming the macrolactone ring into a macrolactam. portico.org This approach aimed to produce potent and stable prokinetic agents with good oral bioavailability. portico.org

Table 1: Key Semi-Synthetic Motilide Intermediates and Derivatives
Compound NameParent CompoundKey ModificationReported OutcomeReference
8,9-Anhydroerythromycin A 6,9-hemiacetalErythromycin AFormation of a 6,9-hemiacetal10x increase in GMS activity vs. Erythromycin A jst.go.jpnih.gov
EM-523Erythromycin A derivativeN-demethylation and N-ethylationPotent motilin agonist portico.orgold-herborn-university.de
EM-574Erythromycin A derivativeN-demethylation and N-isopropylationPotent motilin agonist satoshi-omura.infobiolinks.co.jp
ABT-229Erythromycin A derivative6,9-enol ether formationPotent motilide, entered clinical trials portico.orggoogle.com
9-Deoxo-4''-deoxy-6,9-epoxyerythromycin A derivatives4''-deoxyerythromycin A 6,9-hemiketalReduction of the 8,9-double bondSuperior potency and acid stability acs.orgnih.gov

Targeted Chemical Modifications and Derivatization Techniques

Building on semi-synthetic frameworks, researchers have employed a wide range of targeted chemical modifications to probe the structure-activity relationships (SAR) of motilides and optimize their properties. These derivatization techniques focus on specific sites of the erythromycin scaffold. jst.go.jpnih.gov

Key areas for modification include:

The Desosamine (B1220255) Sugar: The dimethylamino group on the desosamine sugar is a critical site for interaction with the motilin receptor. nih.gov Displacement of one of the N-methyl groups with larger alkyl groups, such as ethyl or isopropyl, led to compounds like de(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal (55 ) and de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal (58 ). jst.go.jpnih.gov Compound 58 , in particular, showed a 248-fold increase in GI motor stimulating activity compared to erythromycin A, while having no antibacterial activity. nih.gov

The Cladinose (B132029) Sugar: Modifications to the cladinose sugar, particularly at the 4''-position, have been fruitful. The synthesis of 4''-deoxy motilides was pursued to identify potent and orally active drug candidates. googleapis.comresearchgate.net This led to the development of 9-deoxo-4''-deoxy-6,9-epoxyerythromycin derivatives, which combine the benefits of a stabilized macroring with favorable modifications on the sugar moiety. acs.orgnih.gov

The Macrolactone Ring: Beyond the crucial 6,9-epoxy or enol ether formation, other ring modifications have been explored. Ring-contraction reactions have been used to create 12- and 13-membered macrolides, some of which retain smooth muscle stimulating activity, although they are generally less potent than their 14-membered counterparts. portico.org Additionally, fluorination at the C-8 position has been achieved through multi-step synthesis involving a cyclic carbamate (B1207046) intermediate. mdpi.com

Table 2: Examples of Targeted Chemical Modifications of Motilides
Modification SiteDerivatization TechniqueExample Compound(s)Effect on Activity/PropertiesReference
C-3' N-dimethylamino groupN-dealkylation followed by N-alkylationde(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetalSignificantly increased GMS activity, eliminated antibacterial activity jst.go.jpnih.gov
C-4'' hydroxyl groupDeoxygenation4''-Deoxy motilidesMaintained pharmacological activity, key for potent analogs like ABT-229 acs.orgresearchgate.net
C-8/C-9 positionsReduction of 8,9-double bond(9R),(8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin AImproved acid stability and superior in vitro potency nih.gov
Macrolactone RingRing contraction via translactonizationKC-11458 (12-membered macrolide)Retained smooth muscle stimulating activity, though less potent portico.org

Advanced Biosynthetic Methodologies

Advances in molecular genetics have enabled the use of biosynthetic engineering to create novel motilide precursors that are difficult or impossible to access through purely chemical means. tandfonline.comtandfonline.com These methods involve manipulating the genetic machinery of the erythromycin-producing organism, Saccharopolyspora erythraea.

Directed biosynthesis leverages the natural biosynthetic pathways of an organism by feeding it non-native precursor molecules, or "starter units. dovepress.comgoogle.com" If the enzymes in the pathway, particularly the polyketide synthase (PKS), have relaxed substrate specificity, they can incorporate these unnatural precursors to generate hybrid macrolides. tandfonline.com For example, by creating a mutant strain with a genetic block in the first condensation step of the PKS and feeding it activated diketide intermediates, a variety of erythromycin analogs with substantial structural changes can be produced. researchgate.nettandfonline.com This method is particularly attractive for producing analogs of 6-deoxyerythronolide B (6-dEB), a key intermediate in erythromycin biosynthesis, which can then be chemically converted into novel motilides. google.com

Combinatorial biosynthesis involves the more radical re-engineering of the biosynthetic pathway itself, typically by combining genes or gene fragments (modules and domains) from different PKS pathways to generate libraries of "unnatural" natural products. dovepress.comnih.gov The modular nature of PKSs, where each module is responsible for one cycle of polyketide chain extension and processing, makes them highly amenable to this approach. tandfonline.comdovepress.com

A landmark example involved creating a combinatorial library of over 50 different macrolides by substituting the acyltransferase (AT) domains and the β-carbon processing domains of the erythromycin PKS (DEBS) with their counterparts from the rapamycin (B549165) PKS. pnas.orgnih.gov This allowed for the programmed alteration of the polyketide backbone at specific carbon centers, yielding a diverse set of novel structures that could serve as scaffolds for new motilides. pnas.orggoogle.com

The genetic engineering of the 6-deoxyerythronolide B synthase (DEBS) genes is the cornerstone of advanced biosynthetic strategies for creating erythromycin analogs. nih.gov The DEBS enzyme complex consists of three large proteins (DEBS1, DEBS2, and DEBS3) organized into six extension modules. nih.govpsu.edu Specific engineering strategies include:

Domain Swapping: Acyltransferase (AT) domains, which determine the choice of extender unit (e.g., propionate (B1217596) vs. acetate), can be swapped between modules or from different PKSs. pnas.orggoogle.com Replacing a native AT domain with one that prefers a different substrate results in the incorporation of a different building block, altering the methylation pattern of the macrolide ring. google.com

Module Inactivation/Deletion: Deleting or inactivating entire modules can lead to the production of shorter polyketide chains, which can cyclize to form smaller macrolactone rings. nih.gov

Module Insertion: In a more complex feat of genetic engineering, an entire extension module from a different PKS (e.g., the rapamycin PKS) has been successfully inserted into the DEBS assembly line. core.ac.uk This results in the production of a larger, octaketide macrolactone with a predicted structure, demonstrating the potential to significantly expand the polyketide backbone. core.ac.uk

Alteration of Reductive Domains: The domains responsible for reducing the β-keto group (ketoreductase, dehydratase, enoylreductase) can be altered or replaced to change the oxidation state at specific positions on the macrolide ring. pnas.org

These genetic manipulations have generated a vast library of erythronolide analogs, providing a rich source of novel starting materials for the semi-synthesis of next-generation motilides. pnas.orgnih.gov

Rational Design of Novel Motilide Analogs

Rational design combines computational chemistry with an understanding of SAR to guide the synthesis of new molecules with enhanced activity and desired properties. satoshi-omura.infoscispace.com For motilides, this approach has focused on understanding the structural basis for their interaction with the motilin receptor. nih.gov

Studies have proposed that motilides mimic the N-terminal fragment of the motilin peptide, allowing them to act as agonists at the motilin receptor. nih.govacs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods have been used to build pharmacophore models that identify the key structural features required for activity. satoshi-omura.infonih.gov These models highlight the importance of:

The quaternary ammonium (B1175870) group of the desosamine ring, which is believed to mimic aromatic side chains of key amino acids in motilin (e.g., Phe1 and Tyr7). nih.gov

Specific hydroxyl groups on the macrolide. nih.gov

These computational models allow for the virtual screening of potential analogs and help prioritize synthetic targets. satoshi-omura.info By understanding the 3D structural features common to both motilides and motilin, researchers can more effectively design novel derivatives with optimized binding affinity and agonist activity. satoshi-omura.infobiolinks.co.jp This rational approach complements the diversity-generating power of combinatorial biosynthesis, enabling a more targeted search for clinically viable prokinetic agents.

Exploration of Simplified Macrolactone Scaffolds

The 14-membered macrolactone ring of erythromycin is a complex scaffold to manipulate synthetically. researchgate.net Consequently, medicinal chemists have investigated whether simplified or altered ring structures could retain or improve upon the desired motilin agonist activity while offering more straightforward synthetic access. researchgate.net These explorations have included ring contraction, ring expansion, and the creation of hybrid macrocycles.

One notable example of scaffold simplification is the development of ring-contracted derivatives. For instance, LY-267108 is a 12-membered macrolide analog derived from erythromycin. old-herborn-university.de This compound, which incorporates the essential enol-ether structure and maintains the two sugar moieties in positions analogous to the parent compound, demonstrated prokinetic activity, such as increasing lower esophageal sphincter pressure in animal models. old-herborn-university.de Another approach involved a (diethylamino)sulfur trifluoride (DAST)-induced ring contraction to create a novel 13-membered erythromycin analog, demonstrating that significant alterations to the core scaffold are synthetically feasible. jst.go.jpacs.org

Conversely, ring expansion has also been explored. The development of azalides, a class of 15-membered macrolides where a nitrogen atom is incorporated into the macrolactone ring, represents a significant modification of the erythromycin scaffold. jst.go.jp This strategy, which led to successful antibiotics like azithromycin, showcases how enlarging the macrolactone can yield compounds with altered and potentially beneficial properties, such as improved pharmacokinetics. jst.go.jpuonbi.ac.ke

Researchers have also designed de novo hybrid macrocycles that blend features of macrolides and other natural products like glycolipid macrolactones. beilstein-journals.orgnih.gov In some designs, a carbohydrate unit is fused directly into a 12- or 13-membered macrolactone ring, creating a fundamentally new scaffold where atoms of the sugar are integral to the macrocycle's structure. beilstein-journals.orgnih.gov While these initial hybrid compounds showed only weak biological activity, they represent a creative strategy for exploring new chemical space beyond simple derivatization of the natural erythromycin core. nih.gov

Table 1: Examples of Simplified Macrolactone Scaffolds
Compound ClassMacrolactone SizeExample CompoundKey Structural FeatureReported Finding
Ring-Contracted Analog12-memberedLY-267108Contraction of the 14-membered ring to a 12-membered one. old-herborn-university.deIncreases lower esophageal sphincter pressure in cats. old-herborn-university.de
Ring-Contracted Analog13-memberedDAST-induced analogDAST-induced rearrangement leading to a 13-membered ring. acs.orgDemonstrates the feasibility of significant scaffold rearrangement. jst.go.jpacs.org
Ring-Expanded Analog (Azalides)15-memberedAzithromycin PrecursorsNitrogen atom incorporated into an expanded 15-membered ring. jst.go.jpGenerally exhibit improved Gram-negative potency and altered pharmacokinetics. jst.go.jp
Hybrid Macrocycle12- or 13-memberedCarbohydrate-fused macrocyclesD-glucose unit fused directly into the macrolactone ring. nih.govRepresents a novel approach to scaffold design, though initial compounds showed modest activity. nih.gov

Development of Acid-Stable Motilides

A primary obstacle in the clinical application of erythromycin and its early derivatives is their instability in the acidic environment of the stomach. rsc.orgresearchgate.net Under acidic conditions, the 6-hydroxy group of the aglycone ring catalyzes an intramolecular dehydration, leading to the formation of an inactive 8,9-anhydro-6,9-hemiketal and its subsequent rearrangement to a 6,9:9,12-spiroketal, which lacks the desired prokinetic activity. rsc.org Therefore, a major focus of motilide development has been the design of analogs that are stable at low pH.

Two principal strategies have proven successful in enhancing acid stability:

Protection or Modification of the 12-Hydroxyl Group: Researchers identified that modifying the C12-hydroxyl group could improve stability. Koga et al. protected the 12-hydroxyl group via O-alkylation. portico.org The resulting 12-O-methyl derivatives, such as GM-611 (mitemcinal), demonstrated significantly reduced lability in acidic conditions while maintaining high in vitro potency as a motilin receptor agonist. researchgate.netold-herborn-university.deportico.org This modification effectively prevents the intramolecular spiroketalization reaction that plagues the parent compound. portico.org

Modification of the 6,9-Enol Ether System: A more direct approach to achieving acid stability was to modify the inherently unstable 6,9-enol ether moiety. acs.org Scientists at Abbott Laboratories developed a strategy to reduce the 8,9-double bond of the enol ether, creating a stable 6,9-epoxy system. acs.orgnih.gov This structural change prevents the acid-catalyzed degradation pathway. The resulting compounds, particularly those with a (9R) configuration, not only showed remarkable acid stability but also superior potency compared to their enol ether counterparts like ABT-229. acs.orgnih.gov For example, compounds 10 ((9R),(8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A) and 15 ((9R),(8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethanol-6,9-epoxyerythromycin A) exhibited a half-life (t1/2) of 5.5 hours at pH 3.0, a dramatic improvement over ABT-229, which degrades rapidly with a t1/2 of 0.15 hours under the same conditions. acs.org These stable compounds were termed "motilactides". nih.gov

Table 2: Research Findings on Acid-Stable Motilide Analogs
CompoundStabilization StrategyAcid Stability (t1/2 at pH 3.0)In Vitro Potency (pED50)
ABT-2296,9-Enol Ether0.15 h acs.org7.22 acs.org
GM-611 (Mitemcinal)12-O-methylation portico.orgAcid-stable old-herborn-university.degoogle.com7.5 researchgate.net
Compound 10Reduction of 6,9-enol ether to 6,9-epoxy acs.org5.5 h acs.org8.54 acs.orgnih.gov
Compound 15**Reduction of 6,9-enol ether to 6,9-epoxy acs.org5.5 h acs.org8.11 acs.orgnih.gov
Compound 10: (9R),(8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A**Compound 15: (9R),(8S)-9-deoxo-4''-deoxy-3'-N-desmethyl-3'-N-ethanol-6,9-epoxyerythromycin A

Preclinical Pharmacological Characterization of Motilides

In Vitro Gastrointestinal Motility Studies

In vitro studies have been fundamental in elucidating the direct and indirect mechanisms by which motilides influence gastrointestinal smooth muscle contractility. These studies typically utilize isolated tissues from various animal models to assess the contractile responses to these compounds.

Isolated smooth muscle contraction assays are a primary method for evaluating the direct effects of motilides on GI tissues. Strips of smooth muscle from different regions of the GI tract, such as the rabbit duodenum and human gastric antrum, are suspended in organ baths, and their contractile responses to various concentrations of motilides are measured.

Research has consistently shown that motilides induce dose-dependent contractions in isolated rabbit intestinal segments, with the duodenum exhibiting greater sensitivity than the ileum or rectum. nih.gov This contractile effect is mediated through the motilin receptor, as evidenced by the parallel dose-response curves of erythromycin (B1671065) and motilin, and their additive effects. nih.gov Furthermore, these contractions are not affected by antagonists of other common receptors, such as atropine (B194438) (cholinergic), chlorpheniramine (B86927) (histaminergic), or phentolamine (B1677648) (adrenergic), indicating a specific action on the motilin receptor pathway. nih.gov The contractile response to motilides is dependent on the influx of extracellular calcium. nih.gov

In human gastric antrum, erythromycin has also been shown to induce contractions. nih.gov The motor effects in human tissues appear to be mediated through different pathways depending on the concentration. Lower concentrations tend to induce a premature activity front through an intrinsic cholinergic pathway, while higher concentrations lead to enhanced antral contractile activity, potentially through direct activation of muscular receptors. ed.ac.uk

Table 1: Effects of Motilides on Isolated Smooth Muscle Contraction
CompoundTissueSpeciesObserved EffectPotency/Efficacy Metric
Erythromycin ADuodenumRabbitInduces dose-dependent smooth muscle contraction.EC50: 2.0 x 10-6 M for inducing 50% of max acetylcholine (B1216132) response. nih.gov
EM201 (Erythromycin A derivative)DuodenumRabbitInduces dose-dependent smooth muscle contraction.EC50: 5.0 x 10-8 M for inducing 50% of max acetylcholine response. nih.gov
Erythromycin A N-oxideDuodenumRabbitInduces dose-dependent smooth muscle contraction.EC50: 1.0 x 10-4 M for inducing 50% of max acetylcholine response. nih.gov
ErythromycinGastric AntrumHumanIncreased amplitude of contractions postprandially.Mean amplitude of 123 +/- 17 mm Hg vs. 44 +/- 12 mm Hg for placebo. nih.gov

To further dissect the mechanism of action, studies have utilized both muscle strips, which contain intact neural plexuses and smooth muscle layers, and isolated smooth muscle cells (myocytes). This allows for the differentiation between neurogenic (nerve-mediated) and myogenic (direct muscle) effects.

Studies on rabbit duodenal muscle strips suggest that motilides can act both directly on smooth muscle cells and indirectly by stimulating enteric neurons. researchgate.net The initial, phasic contraction is thought to be a direct myogenic effect, while a sustained, tonic contraction may involve the release of acetylcholine from enteric neurons. researchgate.net

Investigations using isolated rabbit colon myocytes have demonstrated that erythromycin directly causes cell shortening. researchgate.net The dose-response curve for erythromycin-induced myocyte contraction was superimposable with that of motilin, further confirming that erythromycin acts as a motilin receptor agonist at the cellular level. researchgate.net This direct action on myocytes is a key component of the prokinetic effects of motilides.

Table 2: Effects of Motilides on Isolated Myocyte Contraction
CompoundCell TypeSpeciesObserved EffectPotency/Efficacy Metric
ErythromycinColon MyocytesRabbitInduces dose-dependent cell shortening.Half-maximal effective concentration (EC50) of 2 pM, with peak shortening of 22.4 +/- 2.5% at 1 nM. researchgate.net
MotilinGastric Smooth Muscle CellsGuinea PigElicited dose-dependent contraction.ED50 of 10-9 M, with maximal response (33.9 +/- 2.4% shortening) at 10-6 M. frontiersin.org

In Vivo Gastrointestinal Motility Studies in Animal Models

In vivo studies in animal models, particularly conscious dogs, have been instrumental in understanding the physiological effects of motilides on the complex, integrated functions of the gastrointestinal tract. These studies allow for the assessment of parameters such as the migrating motor complex (MMC), gastric emptying, and intestinal transit.

The migrating motor complex is a cyclical pattern of motility that occurs in the stomach and small intestine during the fasted state and is responsible for "housekeeping" functions. Phase III of the MMC is characterized by a burst of strong, propulsive contractions. Motilin is the primary hormonal regulator of MMC phase III in species like humans and dogs.

Table 3: Effects of Motilides on Migrating Motor Complex (MMC) Phase III Activity in Conscious Dogs
CompoundObservationKey Findings
ErythromycinInduction of Premature MMCLow doses initiate a premature MMC, while high doses can prolong the MMC cycle length. nih.gov
Erythromycin (0.5 mg/kg)Induction of Phase III-like contractionsThis dose was found to be optimal for inducing a premature phase III with characteristics similar to spontaneous phase III. researchgate.net
GSK962040Induction of Phasic ContractionsDose-related induction of phasic contractions, after which MMC activity returned. researchgate.net

The ability of motilides to accelerate gastric emptying and intestinal transit has been well-documented in dog models. These studies often involve the use of markers, such as radiolabeled beads or paracetamol, mixed with a test meal to track the movement of contents through the GI tract.

Erythromycin has been shown to significantly accelerate gastric emptying of solids in dogs. nih.gov Similarly, the motilide mitemcinal (B139708) has demonstrated a dose-dependent acceleration of gastric emptying in both normal dogs and in models of delayed gastric emptying. nih.gov This effect on gastric emptying is a key therapeutic target for conditions such as gastroparesis. In addition to gastric emptying, erythromycin also accelerates small bowel transit. nih.gov

Table 4: Effects of Motilides on Gastric Emptying and Intestinal Transit in Dogs
CompoundModelParameter MeasuredObserved Effect
ErythromycinConscious DogsGastric Emptying Time (GET)Decreased GET from 157.5 ± 13.6 min to 84.2 ± 19.7 min. unesp.br
Mitemcinal (0.5 and 1 mg/kg)Normal Conscious DogsGastric Emptying (Paracetamol Absorption)Dose-dependently and significantly accelerated gastric emptying. nih.gov
Mitemcinal (0.25 and 0.5 mg/kg)Dogs with Vagotomy-Induced Delayed Gastric EmptyingGastric Emptying (Paracetamol Absorption)Dose-dependently and significantly improved delayed gastric emptying. nih.gov
ErythromycinConscious DogsSmall Bowel TransitAccelerated small bowel transit. nih.gov

More detailed analyses have examined the effects of motilides on transit through specific regions of the GI tract. These studies provide a more comprehensive understanding of the scope of motilide activity.

In the stomach, motilides increase the strength of antral contractions, which contributes to the accelerated gastric emptying. nih.gov The prokinetic effects of erythromycin extend beyond the upper GI tract, as it has also been shown to accelerate regional colonic transit in dogs. nih.gov This suggests the presence of functional motilin receptors in the canine colon. The ability of motilides to stimulate motility in both the upper and lower GI tract underscores their potential as broad-spectrum prokinetic agents.

Table 5: Effects of Motilides on Regional Gastrointestinal Transit in Dogs
CompoundGI RegionObserved Effect
ErythromycinAntrumIncreases the strength of contractions. nih.gov
ErythromycinSmall BowelAccelerates transit. nih.gov
ErythromycinColonAccelerates regional colonic transit. nih.gov
MitemcinalAntrum and DuodenumStimulated motility in both interdigestive and digestive states. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The preclinical evaluation of motilides, a class of prokinetic agents derived from erythromycin, involves a thorough investigation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are crucial for understanding the pharmacokinetic profile of these compounds and for predicting their behavior in vivo.

In Vitro ADME Assays (e.g., Caco-2 Permeability, Microsomal Stability, Plasma Protein Binding)

In vitro ADME assays serve as an initial screening phase to assess the fundamental pharmacokinetic characteristics of motilides. These tests provide valuable data on a compound's potential for oral absorption, its metabolic fate, and its distribution in the bloodstream.

Caco-2 Permeability: The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of orally administered drugs. nih.gov Studies on macrolides, including erythromycin, have shown that they are substrates for the P-glycoprotein (P-gp) efflux pump, which can limit their absorption. srce.hrnih.gov This is evidenced by a significantly lower apparent permeability (Papp) in the apical-to-basolateral (A-B) direction compared to the basolateral-to-apical (B-A) direction in Caco-2 assays. srce.hr For instance, erythromycin has demonstrated very low A-B permeability. srce.hr The efflux ratio, which is the ratio of Papp(B-A) to Papp(A-B), is typically high for P-gp substrates. srce.hr Inhibition of P-gp can lead to an increase in the A-B permeability of these compounds. srce.hr

Interactive Data Table: Caco-2 Permeability of Macrolides

CompoundApparent Permeability (Papp) (A-B) (nm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))Classification
Erythromycin0.9> 4.2Low Permeability, P-gp Substrate
Azithromycin2.2> 4.2Low Permeability, P-gp Substrate
Roxithromycin5.2> 4.2Moderate Permeability, P-gp Substrate
Clarithromycin38.4> 4.2High Permeability, P-gp Substrate

Source: Synthesized from data in referenced articles. srce.hr

Microsomal Stability: Liver microsomes are utilized to assess the metabolic stability of compounds by exposing them to drug-metabolizing enzymes, primarily cytochrome P450s. nih.gov The stability of a compound is often expressed as its half-life (t½) or intrinsic clearance (Clint). creative-bioarray.commercell.com A shorter half-life suggests rapid metabolism and potentially low bioavailability in vivo. nih.gov For example, a half-life of less than 30 minutes in rat liver microsomes is often considered indicative of instability. nih.gov Lekethromycin, a novel macrolide, and its metabolites have been shown to be metabolically stable in liver microsomes from rats, dogs, pigs, and humans. nih.gov

Interactive Data Table: General Interpretation of Microsomal Stability Data

In Vitro Half-life (t½)ClassificationPredicted In Vivo Clearance
< 15 minHighHigh
15 - 30 minModerateModerate
> 30 minLowLow

Source: General interpretation based on preclinical drug discovery standards. nih.gov

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to exert its pharmacological effect. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org Basic drugs, like motilides, tend to bind to alpha-1 acid glycoprotein. wikipedia.org The plasma protein binding of lekethromycin in rats has been reported to be high, ranging from 78% to 91%. nih.gov

Interactive Data Table: Plasma Protein Binding of Lekethromycin in Rats

Concentration (ng/mL)Plasma Protein Binding (%)
1091 ± 4
80078 ± 9

Source: Data from a study on lekethromycin pharmacokinetics. nih.gov

In Vivo Pharmacokinetic Characterization in Preclinical Species (e.g., Rats, Dogs)

In vivo pharmacokinetic studies in animal models such as rats and dogs are essential to understand the ADME properties of motilides in a whole-organism setting. These studies provide key parameters like bioavailability, clearance, volume of distribution, and half-life.

In dogs, erythromycin has been shown to accelerate gastric emptying, small bowel transit, and regional colonic transit. nih.gov One study in beagle dogs used population pharmacokinetic modeling to quantify the rate of gastric emptying and small intestinal transit time in response to erythromycin. nih.gov The results indicated that erythromycin increased gastric emptying in fasted conditions. nih.gov Another motilide, ABT-229, demonstrated an oral bioavailability of 39% in dogs.

Pharmacokinetic studies of a novel limonin (B1675406) derivate, HY-071085, with anti-inflammatory and analgesic properties, have been conducted in rats and beagle dogs, providing a framework for how such studies are designed and what parameters are measured. aurigeneservices.com Similarly, studies on lekethromycin in rats have shown it to have quick absorption, extensive distribution, and delayed elimination following intramuscular and subcutaneous administration, but poor oral bioavailability. nih.gov

Interactive Data Table: Selected Preclinical Pharmacokinetic Parameters of Motilides

CompoundSpeciesRoute of AdministrationKey Finding
ErythromycinDogIntravenousIncreased gastric emptying in fasted state. nih.gov
ErythromycinDogIntravenousAccelerated gastric emptying, small bowel, and colonic transit. nih.gov
ABT-229DogOral39% oral bioavailability.
LekethromycinRatOralExtremely poor bioavailability. nih.gov
LekethromycinRatIntramuscularBioavailability of approximately 84–139%. nih.gov
LekethromycinRatSubcutaneousBioavailability of approximately 52–77%. nih.gov

Source: Synthesized from data in referenced articles.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the ADME of drugs in different species, including humans, based on preclinical data. nih.gov These models integrate physicochemical properties of the drug with physiological and anatomical data of the species. nih.govnih.gov

For erythromycin, PBPK models have been developed to describe its complex pharmacokinetics, which include metabolism by CYP3A4, uptake by transporters like OAT and OATPs, and efflux by P-gp. simulations-plus.com Such models can simulate plasma concentration-time profiles after various doses and routes of administration. simulations-plus.com By incorporating in vitro data and preclinical pharmacokinetic data, PBPK models can be used to extrapolate the pharmacokinetic behavior of motilides to humans, aiding in the design of first-in-human studies. nih.gov A PBPK model for erythromycin was constructed using data from intravenous and oral administration in healthy humans to describe its absorption and disposition mediated by transporters. simulations-plus.com Another study built a seven-compartmental PBPK model for intravenously administered 14C-erythromycin to differentiate the contributions of metabolic and transporter pathways to its disposition. researchgate.net

Comparative Pharmacological Efficacy with Endogenous Motilin and Other Prokinetic Agents in Preclinical Models

The prokinetic efficacy of motilides is evaluated in various preclinical models and compared with that of endogenous motilin and other established prokinetic agents to determine their relative potency and mechanism of action.

In rabbit duodenal smooth muscle, erythromycin and its derivatives have been shown to induce contractions, mimicking the effect of motilin. nih.gov The motilide ABT-229 was found to be 10-fold less potent as a motilin receptor agonist than motilin itself. nih.gov

Comparisons with other prokinetic agents have also been conducted. In one study, the effects of [Nle(13)]-motilin were compared with the prokinetic agent metoclopramide (B1676508) in modulating nerve-mediated contractions in mouse stomach and colon. nih.gov The results showed that metoclopramide facilitated contractions in the forestomach, while [Nle(13)]-motilin had no effect, which is consistent with the absence of the motilin receptor in rodents. nih.gov

Cisapride (B12094), another prokinetic agent, has been shown to be more potent than metoclopramide and possesses a broader range of prokinetic activity, affecting the colon in addition to the upper gastrointestinal tract. msdvetmanual.com Studies in beagles have compared the effects of metoclopramide and cisapride on antral motility, revealing dose- and breed-dependent responses. researchgate.net While direct comparative studies of motilides with all other prokinetics in the same models are not always available, the existing data suggest that motilides exert their prokinetic effects primarily through agonism at the motilin receptor, a mechanism distinct from that of dopamine (B1211576) antagonists like metoclopramide or 5-HT4 receptor agonists like cisapride. abdominalkey.com

Interactive Data Table: Comparative Efficacy of Prokinetic Agents in Preclinical Models

AgentMechanism of ActionPreclinical ModelObserved Effect
Motilides (Erythromycin) Motilin Receptor AgonistRabbit DuodenumInduces smooth muscle contractions. nih.gov
DogAccelerates gastric emptying and intestinal transit. nih.gov
Endogenous Motilin Motilin Receptor AgonistRabbit DuodenumInduces smooth muscle contractions. nih.gov
Mouse Stomach/ColonNo effect on nerve-mediated contractions. nih.gov
Metoclopramide Dopamine D2 Antagonist, 5-HT4 AgonistMouse ForestomachFacilitated nerve-mediated contractions. nih.gov
Dog (Beagle) AntrumIncreased amplitude integral of contractions at low doses. researchgate.net
Cisapride 5-HT4 AgonistDog (Beagle) AntrumIncreased amplitude integral of contractions at low doses. researchgate.net

Source: Synthesized from data in referenced articles.

Molecular Mechanisms of Macrolide Resistance: Implications for Motilide Development

Ribosomal Target Site Modification (e.g., 23S rRNA Methylation, Ribosomal Protein Mutations)

The principal mechanism of macrolide antibacterial action is the inhibition of protein synthesis through binding to the 50S ribosomal subunit. portico.org Bacterial resistance frequently arises from modifications at this target site, which prevent or reduce the binding affinity of the antibiotic.

23S rRNA Methylation: The most common form of target site modification is the methylation of an adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the ribosome. jst.go.jp This reaction is catalyzed by enzymes known as Erm (erythromycin ribosome methylation) methyltransferases. satoshi-omura.info The addition of one or two methyl groups to this specific adenine residue creates steric hindrance, which blocks macrolides from binding effectively to the ribosome. satoshi-omura.info This mechanism confers broad cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. jst.go.jp The genes encoding Erm enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. nih.gov

Ribosomal Protein Mutations: Although less common, mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance to macrolides. researchgate.net These proteins are located near the macrolide binding site within the peptide exit tunnel of the ribosome. Alterations in their structure can indirectly affect the conformation of the 23S rRNA, leading to reduced drug binding. researchgate.net

The development of motilides from erythromycin (B1671065) has been influenced by a desire to create compounds with minimal antibacterial activity, thus avoiding the selection pressure for such resistance mechanisms. portico.org

Efflux Pump Mediated Resistance

A second major strategy employed by bacteria to resist macrolides is the active removal of the antibiotic from the cell via efflux pumps. portico.org These are transmembrane proteins that recognize and expel a wide range of substances, including antibiotics, preventing them from reaching their intracellular targets. nih.gov

Several families of efflux pumps contribute to macrolide resistance:

ATP-Binding Cassette (ABC) Superfamily: These pumps use the energy from ATP hydrolysis to transport macrolides out of the bacterial cell. A well-studied example is the Msr (macrolide-streptogramin B resistance) protein. researchgate.net

Major Facilitator Superfamily (MFS): These pumps utilize the proton motive force to expel drugs. The Mef (macrolide efflux) proteins belong to this family and are a primary cause of macrolide resistance in pathogens like Streptococcus pneumoniae. jst.go.jpasau.ru Mef-mediated resistance is typically limited to 14- and 15-membered macrolides. jst.go.jp

The overexpression of these pumps, often due to mutations in their regulatory genes, leads to a significant decrease in the intracellular concentration of the antibiotic, rendering it ineffective. researchgate.net Some efflux systems, like the dual efflux pump involving both mef and mel genes, can confer high-level macrolide resistance. nih.gov

Enzymatic Inactivation Mechanisms

Bacteria can also develop resistance by producing enzymes that chemically modify and inactivate macrolide antibiotics. nih.gov This inactivation prevents the drug from binding to its ribosomal target. The two main classes of enzymes responsible for this are:

Macrolide Esterases: Encoded by ere genes, these enzymes hydrolyze the lactone ring that forms the core structure of macrolide antibiotics. jst.go.jp This cleavage of the macrolactone renders the antibiotic inactive.

Macrolide Phosphotransferases: Encoded by mph genes, these enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. biolinks.co.jp This modification prevents the antibiotic from binding to the ribosome. biolinks.co.jp

While clinically less common than target site modification or efflux, enzymatic inactivation is a significant resistance mechanism. jst.go.jp The design of motilides, which often involves structural changes to the macrolactone ring and its substituents, can also affect their susceptibility to these inactivating enzymes. portico.org

Advanced Analytical and Biophysical Characterization of Motilides

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance for Conformational Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of motilides in solution. rsc.orgiapc-obp.com By analyzing various NMR parameters, researchers can gain insights into the spatial arrangement of atoms and the flexibility of the macrolide ring.

One and two-dimensional NMR techniques, such as Nuclear Overhauser Effect (n.O.e.) spectroscopy, are used to measure distances between protons, providing crucial constraints for molecular modeling. rsc.orgacs.org Studies on erythromycin (B1671065) A have shown that its major conformation in solution is similar to its crystalline state. rsc.org However, NMR experiments have also revealed the existence of minor conformations in equilibrium with the major form, highlighting the dynamic nature of the macrolide ring. rsc.orgrsc.org

Furthermore, NMR relaxation measurements have indicated that the desosamine (B1220255) sugar moiety of erythromycin A has greater conformational freedom compared to the cladinose (B132029) sugar. rsc.org This flexibility can be influenced by chemical modifications, such as acylation, which can restrict the motion of the macrocyclic lactone ring. nih.gov The conformation of the desosamine group is particularly important as its orientation relative to the macrolactone ring can significantly impact biological activity. nih.govcapes.gov.br

A combination of NMR spectroscopy and molecular dynamics simulations has been employed to study the conformational changes in erythromycin and its metabolites. nih.govcapes.gov.br These studies aim to correlate specific conformations with their biological properties, such as their ability to interact with cytochrome P450 enzymes. nih.gov For instance, certain conformations where the desosamine sugar is oriented nearly perpendicular to the macrolide ring have been linked to the formation of cytochrome P450-nitroso metabolite complexes. nih.gov

The table below summarizes key findings from NMR studies on erythromycin and its derivatives:

Table 1: NMR Spectroscopic Findings for Erythromycin Derivatives
Compound/Derivative Key NMR Finding Implication
Erythromycin A Major solution conformation is similar to the crystal structure. rsc.org Provides a reliable starting point for computational modeling.
Erythromycin A Exists in equilibrium with a minor conformation. rsc.orgrsc.org Highlights the conformational flexibility of the macrolide ring.
Erythromycin A Desosamine sugar exhibits greater conformational freedom than the cladinose sugar. rsc.org Suggests a potential role for the desosamine moiety in receptor binding and activity.
Acylated Erythromycin Derivatives Esterification reduces the conformational freedom of the macrolactone ring. nih.gov Demonstrates that chemical modifications can lock the molecule into specific conformations.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides unparalleled precision in determining the three-dimensional atomic coordinates of motilides in their solid state. rsc.orgnih.gov This technique has been instrumental in elucidating the exact spatial arrangement of the macrolide ring, its substituents, and the attached sugar moieties. acs.org

The crystal structure of erythromycin A hydroiodide dihydrate has served as a fundamental reference for understanding the conformational preferences of this class of molecules. rsc.org High-resolution crystal structures of erythromycin bound to the 50S ribosomal subunit of bacteria have provided critical insights into its mechanism of antibiotic action. nih.gov These structures reveal the specific interactions between the drug and its ribosomal target, guiding the design of new antibiotics that can overcome resistance.

For example, a high-resolution crystal structure of erythromycin in complex with the Thermus thermophilus 70S ribosome unambiguously shows the placement of the desosamine sugar within the nascent peptide exit tunnel, providing a structural basis for its inhibitory effect on protein synthesis. nih.gov

While X-ray crystallography offers a static picture of the molecule, it provides essential data for validating and refining computational models derived from other techniques like NMR and molecular modeling. rsc.orgrsc.org The combination of solid-state structural data from X-ray crystallography and solution-state conformational information from NMR provides a comprehensive understanding of the structural dynamics of motilides. rsc.org

Molecular Modeling and Computational Chemistry Approaches

Computational methods are indispensable tools in the study of motilides, enabling the exploration of their conformational landscapes, the identification of key structural features for activity, and the prediction of their interactions with the motilin receptor. nih.govnih.govmpg.de

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. nih.govneovarsity.orgnih.gov These models can predict the activity of novel, unsynthesized compounds and provide insights into the structural requirements for optimal receptor binding and activation. researchgate.netresearchgate.net

For motilides, 3D-QSAR models have been developed to understand the relationship between their chemical structure and their gastrointestinal motor stimulating (GMS) activity. nih.gov By aligning a series of erythromycin derivatives, researchers have identified key pharmacophoric features responsible for their motilin-like effects. nih.govnih.gov

The table below presents a summary of a typical 3D-QSAR study on motilides:

Table 2: Example of a 3D-QSAR Study on Motilides
Model Type Number of Compounds Key Finding Predictive Power (r²)
Comparative Molecular Field Analysis (CoMFA) 18 Favorable dispersion interaction from the desosamine's quaternary ammonium (B1175870) group is crucial for activity. nih.gov 0.98 nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of motilides to the motilin receptor at an atomic level. mpg.dersc.orgnih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. usm.myresearchgate.netcore.ac.uk These studies have been used to model the interaction of erythromycin derivatives with both bacterial ribosomes and the motilin receptor. rsc.orgusm.my Docking studies can help to rationalize the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity. nih.govajchem-a.com

MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon binding and the stability of the complex over time. nih.govrsc.org These simulations can reveal the flexibility of both the ligand and the receptor, and how they adapt to each other to form a stable complex. mpg.de For example, MD simulations of erythromycin derivatives have been used to understand how esterification of hydroxyl groups affects the conformation and mobility of the macrolide ring, which in turn influences its biological properties. nih.gov

Receptor Localization and Characterization Techniques

Identifying the location and properties of motilin receptors is crucial for understanding the mechanism of action of motilides. physiology.orgphysiology.org

Radioligand binding assays are a fundamental technique for characterizing the interaction of motilides with the motilin receptor. tandfonline.comcaymanchem.comsigmaaldrich.comcapes.gov.brperceptive.com These assays use a radiolabeled ligand (such as [¹²⁵I]-motilin) to quantify the binding of unlabeled compounds to the receptor. satoshi-omura.infonih.gov

Competition binding assays are used to determine the affinity of a motilide for the motilin receptor by measuring its ability to displace the radiolabeled ligand. giffordbioscience.com The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). These assays have been used to demonstrate that motilides, such as EM574, bind to the motilin receptor with high affinity. caymanchem.comnih.gov

Saturation binding assays are used to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radiolabeled ligand. giffordbioscience.com These studies have shown that motilin receptors are present in high concentrations in the smooth muscle of the gastric antrum. nih.gov

Autoradiography with radiolabeled motilin can be used to visualize the distribution of motilin receptors in tissue sections. nih.gov This technique has confirmed that motilin receptors are localized to the muscle layers of the human gastric antrum. nih.gov

The table below provides examples of binding affinities for a motilide determined by radioligand binding assays:

Table 3: Radioligand Binding Assay Data for EM574
Tissue/Cell Preparation Radioligand Compound Binding Affinity (Kd or IC50)
Rabbit gastric antral smooth muscle homogenates [¹²⁵I]-motilin EM574 IC50 = 6.17 nM caymanchem.com
Human smooth muscle homogenates [¹²⁵I]-motilin EM574 Kd = 7.8 nM caymanchem.comnih.gov

Autoradiography for Tissue Distribution of Receptors

Autoradiography is a powerful technique used to visualize the distribution of receptors within tissues by employing radiolabeled ligands. This method has been instrumental in mapping the location and density of motilin receptors, providing crucial insights into the sites of action for motilides derived from erythromycin-1. By using radiolabeled motilin or its agonists, researchers can identify specific binding sites in various tissues, which is fundamental for understanding the physiological and pharmacological effects of these compounds.

Research Findings on Motilin Receptor Distribution

Studies utilizing autoradiography have successfully identified the distribution of motilin receptors in the gastrointestinal (GI) tract and other tissues in both animals and humans.

In the rabbit GI tract, light microscopic macro- and micro-autoradiography with iodinated motilin revealed that motilin binding sites are predominantly located on the smooth muscle layers of the gastric antrum, duodenum, and colon. nih.gov Notably, these binding sites were particularly abundant in the circular muscle layers, with lower concentrations in the longitudinal muscle layers. nih.gov No specific binding was detected in the cecum's smooth muscle or in the mucosa of the GI tract and pancreas in these initial rabbit studies. nih.gov The specificity of this binding was confirmed by the inhibition of the autoradiographic signal in the presence of unlabeled motilin. nih.gov

Further research in rabbits demonstrated that specific binding sites for labeled motilin in the antrum are localized to the circular muscle layer and the myenteric plexus. nih.gov Importantly, the binding of radiolabeled motilin could be displaced by an excess of the erythromycin derivative EM574, confirming that motilides interact with these same receptor sites. nih.gov

Studies in humans have expanded on these findings. Quantitative autoradiography has shown that motilin receptors are expressed in the smooth muscle of the human colon and ileum. universiteitleiden.nloup.comnih.gov The highest density of motilin binding sites is found in the gastroduodenal region. universiteitleiden.nloup.com In addition to the muscular layers, significant motilin binding has also been identified in the intestinal mucosa, with receptor expression detected in epithelial cells. universiteitleiden.nloup.comnih.gov Within the muscular compartment of the human intestine, motilin receptors are strongly present in the myenteric plexus and to a lesser extent in the smooth muscle cells themselves. oup.comnih.gov

An in vitro study on the human gastric antrum using film autoradiograms showed that ¹²⁵I-motilin-binding sites were localized in the muscle layers. This binding was effectively eliminated when a 1000-fold molar excess of the motilide EM574 was added, providing direct evidence that EM574 acts on motilin receptors in human gastric smooth muscle. nih.gov

The table below summarizes the findings from key autoradiography studies on the tissue distribution of motilin receptors.

Species Tissue Specific Location of Motilin Receptors Radioligand Used Key Findings
RabbitGastric Antrum, Duodenum, ColonSmooth muscle layers (circular and longitudinal)Iodinated Tyr23 canine motilinHigh density in circular muscle, lower in longitudinal muscle; no binding in cecum or mucosa. nih.gov
RabbitGastric AntrumCircular muscle layer, Myenteric plexus[¹²⁵I-Tyr²³]canine motilinBinding displaced by the motilide EM574. nih.gov
HumanGastroduodenal region, Colon, IleumSmooth muscle, Mucosa (epithelial cells), Myenteric plexus¹²⁵I-motilinHighest receptor density in the gastroduodenal region. universiteitleiden.nloup.com Mucosal binding was higher than in the muscle in the colon and ileum. oup.comnih.gov
HumanGastric AntrumMuscle layers¹²⁵I-motilinBinding disappeared in the presence of excess EM574. nih.gov

These autoradiographic studies have been crucial in confirming that motilides, such as those derived from erythromycin-1, exert their effects by targeting motilin receptors located in specific regions of the gastrointestinal tract, primarily the smooth muscle and myenteric plexus. The localization of these receptors provides a morphological basis for the prokinetic actions of this class of compounds.

Future Directions and Research Perspectives in Motilide Chemistry and Biology

Development of Highly Selective Motilin Receptor Agonists with Optimized Pharmacological Profiles

The initial motilides, derived directly from the erythromycin (B1671065) scaffold, represented a crucial first step in separating prokinetic action from antibiotic effects. nih.gov Compounds such as alemcinal (B1666842) (ABT-229) and mitemcinal (B139708) (GM-611) were developed with higher specificity for the motilin receptor (MTLR) and without antibacterial activity. nih.gov However, these early derivatives faced clinical setbacks, often due to issues like rapid loss of efficacy. nih.govfrontiersin.org

Future research is focused on refining the macrolide structure to develop highly selective agonists with superior pharmacological profiles. The primary goals are to enhance potency at the motilin receptor while engineering molecules that exhibit more favorable pharmacokinetics and a reduced tendency to cause side effects or tolerance. ed.ac.uk This involves creating compounds that can maintain their prokinetic effect over prolonged periods of use, a limitation of earlier agents. nih.gov The development of atilmotin, a peptide agonist, and other macrolide derivatives like EM523L and KC 11458, demonstrated the ongoing effort to optimize activity at the motilin receptor to improve gastric emptying in humans. nih.gov

Exploration of Non-Macrolide Small Molecule Motilin Receptor Agonists

A significant shift in the field has been the move away from the complex macrolide structure toward the exploration of structurally novel, non-macrolide small molecule motilin receptor agonists. nih.govnih.gov This strategy was adopted to overcome the inherent challenges associated with the macrolide scaffold, including difficult structure-activity relationships and the persistent issue of receptor desensitization. nih.govclinicaltrials.gov

Researchers have successfully identified potent, selective, and orally active small molecules using high-throughput screening and rational design. smr.org.uk These novel compounds were designed to enhance specificity for the human motilin receptor and minimize the negative characteristics observed with earlier motilides. clinicaltrials.gov This new generation of agonists is intended to provide long-lasting prokinetic effects without the risk of antibiotic resistance. nih.govnih.gov Several such compounds have been developed and investigated in clinical trials for conditions associated with delayed gastric emptying, such as gastroparesis. nih.govnih.gov

Compound NameDeveloper/OriginKey CharacteristicsReference
Camicinal (GSK962040)GlaxoSmithKlineSelective, non-peptide, small molecule agonist designed to minimize desensitization. Shown to facilitate long-lasting gastric cholinergic activity. nih.govnih.govclinicaltrials.govnih.gov
RQ-00201894RaQualia PharmaA novel, potent, and selective small molecule motilin receptor agonist. nih.govnih.gov
DS-3801bUnknownA non-macrolide agonist with an N-methylanilide structure. nih.goved.ac.uk
BMS-591348Bristol-Myers SquibbAn early example of a second-generation synthetic small non-peptide motilin agonist. nih.gov

Strategies to Mitigate Receptor Desensitization and Pharmacological Tolerance Mechanisms

A primary obstacle to the long-term therapeutic use of motilin agonists is the development of pharmacological tolerance, or tachyphylaxis, where the drug's effectiveness diminishes over time. clinicaltrials.govresearchgate.netreprocell.com This phenomenon is largely attributed to the desensitization of the motilin receptor upon repeated stimulation. researchgate.net The clinical failure of the motilide ABT-229, for instance, was linked to its potent ability to induce receptor desensitization. frontiersin.orgresearchgate.netnih.gov

Research has revealed that the mechanism of desensitization is agonist-dependent and related to how the receptor is trafficked within the cell after binding. nih.gov Potent agonists like ABT-229 cause a more profound and prolonged internalization of the motilin receptor compared to motilin or erythromycin. researchgate.netnih.gov The key difference lies in the kinetics of receptor resensitization—the process of recycling the receptor back to the cell surface. For ABT-229, the time taken for resensitization is dramatically longer (t½ of 26 hours) compared to motilin (3 hours) or erythromycin (1 hour). nih.gov

Future strategies are therefore focused on designing agonists that cause minimal receptor internalization and/or promote rapid receptor recycling. nih.gov The goal is to identify compounds that can provide a sustained prokinetic effect by avoiding the downstream cellular processes that lead to a loss of functional receptors at the plasma membrane. researchgate.net It has been hypothesized that developing compounds with different intracellular trafficking profiles may help prevent this loss of efficacy with repeated dosing. nih.gov

AgonistPotency to Induce DesensitizationReceptor InternalizationResensitization Half-Life (t½)Reference
ABT-229High (10-fold more potent than motilin)~88%~26 hours researchgate.netnih.gov
MotilinModerate~63%~3 hours researchgate.netnih.gov
Erythromycin-ALow~34%~1 hour researchgate.netnih.gov

Advanced Computational and Rational Design Approaches for Novel Motilide Scaffolds

The development of novel motilide and non-motilide agonists is increasingly driven by advanced computational methods and rational drug design. acs.orgoup.com These in silico approaches use computer modeling and simulation to design and screen potential drug candidates before they are synthesized in the lab, saving significant time and resources. uliege.beuniversiteitleiden.nl

The determination of the cryo-electron microscopy (cryo-EM) structures of the human motilin receptor bound to both motilin and erythromycin has been a major breakthrough. nih.gov These structures provide a detailed atomic-level blueprint of how these ligands bind to and activate the receptor, offering a framework for the rational design of new drugs. nih.govnih.gov Using this structural information, computational chemists can perform virtual screening of large chemical libraries to identify novel scaffolds that fit into the receptor's binding pocket. oup.complos.org Furthermore, these models allow for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties, as well as to design molecules with a lower tendency to cause receptor desensitization. acs.org

Multidisciplinary Research Initiatives for Understanding and Treating Gastrointestinal Motility Disorders

The complexity of gastrointestinal motility disorders, which affect an estimated 30% of Americans, necessitates a multidisciplinary approach to both research and treatment. ucdavis.edumountsinai.org Recognizing this, leading medical institutions have established specialized centers that bring together experts from various fields, including gastroenterology, surgery, pharmacology, physiology, psychology, and nutrition. ucdavis.edumountsinai.orgstanfordhealthcare.orgiu.edu

These collaborative initiatives are crucial for advancing the understanding of functional and motor disorders of the gut. ucdavis.edunih.gov They facilitate comprehensive patient care that integrates state-of-the-art diagnostic testing with a range of therapeutic options, from dietary management to pharmacological agents like motilides and surgical interventions. stanfordhealthcare.orgiu.edu Furthermore, national and international research consortia, such as the NIH-funded Gastroparesis Consortium, foster collaborative studies aimed at elucidating disease mechanisms, identifying new therapeutic targets, and improving clinical trial design. stanfordhealthcare.org This integrated approach ensures that the development of new drugs like motilides is informed by a deep understanding of the underlying pathophysiology and the broader clinical needs of patients with motility disorders. nih.gov

Q & A

Basic Research Questions

Q. What structural modifications differentiate motilides derived from erythromycin-1 from other macrolide derivatives, and how do these impact receptor binding affinity?

  • Methodology: Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to compare structural motifs (e.g., macrolide ring substitutions, side-chain configurations). Correlate findings with in vitro binding assays using radiolabeled motilin receptors to quantify affinity changes .

Q. What in vitro assays are most reliable for assessing the prokinetic activity of motilides, and what are their methodological limitations?

  • Methodology: Employ isolated tissue bath experiments (e.g., guinea pig ileum) to measure contractile responses. Validate results against receptor-transfected cell lines using calcium flux or cAMP assays. Note limitations such as tissue viability and species-specific receptor homology .

Q. Which biomarkers are most indicative of motilide efficacy in restoring gastrointestinal motility, and how are they quantitatively measured?

  • Methodology: Quantify plasma motilin levels via enzyme-linked immunosorbent assay (ELISA) pre- and post-administration. Pair with manometric recordings of gastrointestinal transit time in animal models to establish dose-response relationships .

Q. What are the critical steps in validating the selectivity of motilides for motilin receptors over related GPCRs?

  • Methodology: Perform radioligand displacement assays against a panel of GPCRs (e.g., ghrelin receptors). Use functional assays in cells expressing chimeric receptors to identify key binding domains .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding the dose-dependent efficacy of motilides in different gastrointestinal motility models?

  • Methodology: Conduct a systematic meta-analysis of preclinical studies, applying statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. Evaluate variables like animal strain, dosing regimens, and motility measurement techniques .

Q. What computational approaches optimize the prediction of motilide derivatives' pharmacokinetic properties while maintaining receptor specificity?

  • Methodology: Develop quantitative structure-activity relationship (QSAR) models using molecular descriptors (e.g., logP, polar surface area). Validate predictions with in vivo pharmacokinetic studies and molecular dynamics simulations of receptor-ligand interactions .

Q. How should experimental designs account for species-specific variations in motilin receptor homology when extrapolating preclinical data to human physiology?

  • Methodology: Perform comparative genomic analysis of motilin receptor sequences across species. Use CRISPR-edited cell lines or humanized animal models to assess functional divergence in ligand binding and signaling pathways .

Q. What strategies mitigate off-target effects of motilides observed in high-throughput screening, without compromising therapeutic potency?

  • Methodology: Apply fragment-based drug design to refine pharmacophores. Combine SAR analysis with proteome-wide affinity profiling to identify and eliminate promiscuous binding motifs .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in rodents vs. primates), use comparative receptor mutagenesis to pinpoint critical amino acid residues influencing ligand specificity .
  • Experimental Replication : Follow guidelines from for detailed experimental protocols, including purity validation (HPLC, mass spectrometry) and reproducibility checks (positive/negative controls in assays).
  • Statistical Rigor : For dose-response studies, employ nonlinear regression models (e.g., Hill equation) and report confidence intervals to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.